molecular formula C17H16F3N5O2 B2826753 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 2034599-42-1

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2826753
CAS No.: 2034599-42-1
M. Wt: 379.343
InChI Key: GHMSMLBETRFMOD-UHFFFAOYSA-N
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Description

N-((8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a novel synthetic compound based on the privileged 1,2,4-triazolo[4,3-a]pyrazine scaffold, a structure of significant interest in medicinal chemistry . This scaffold is recognized as a key pharmacophore in several marketed drugs and is extensively investigated for its diverse biological activities . The structure-activity relationship (SAR) of similar triazolopyrazine derivatives has been preliminarily established, indicating that modifications at the 3- and 8- positions of the core structure can finely tune biological potency and selectivity . The incorporation of a 3-(trifluoromethyl)phenyl moiety, as seen in this compound, is a common strategy in drug design to enhance metabolic stability and modulate lipophilicity, which can improve cell membrane permeability . The 8-ethoxy group is another critical feature, with research on analogous compounds showing that alkoxy substitutions at this position can influence the molecule's electronic properties and its interaction with biological targets . Compounds based on the triazolo[4,3-a]pyrazine core have demonstrated a range of pharmacological activities in scientific research, including potent antibacterial effects against both Gram-positive and Gram-negative strains . Furthermore, this chemical class has shown promise in early-stage research for antimalarial applications, with some derivatives believed to dysregulate Plasmodium falciparum ATP4ase (PfATP4) . Other documented activities for related derivatives include antidiabetic, anti-platelet, and anticonvulsant properties, highlighting the scaffold's versatility in probing various disease mechanisms . This makes this compound a valuable chemical tool for researchers in hit-to-lead optimization campaigns and for investigating new pathways in infectious disease and beyond. For Research Use Only - This product is intended for non-human research purposes and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N5O2/c1-2-27-16-15-24-23-13(25(15)7-6-21-16)10-22-14(26)9-11-4-3-5-12(8-11)17(18,19)20/h3-8H,2,9-10H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMSMLBETRFMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:

    Formation of the Triazolopyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrazine ring. Common reagents include hydrazines and nitriles, with cyclization facilitated by acidic or basic catalysts.

    Ethoxylation: Introduction of the ethoxy group is achieved through nucleophilic substitution reactions, often using ethyl halides in the presence of a base.

    Attachment of the Trifluoromethylphenyl Group: This step involves the coupling of the triazolopyrazine core with a trifluoromethylphenyl derivative, typically through a palladium-catalyzed cross-coupling reaction such as Suzuki or Heck coupling.

    Final Acetamide Formation: The final step involves the formation of the acetamide group, usually through acylation reactions using acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up of the processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazolopyrazine ring or the trifluoromethyl group, potentially leading to the formation of amines or difluoromethyl derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the triazolopyrazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are commonly used.

    Substitution: Reagents like halides, nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides) are used under various conditions, including acidic or basic environments.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches.

Medicine

In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and potency against specific biological targets.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Core Heterocycle Variations

  • Triazolopyrazine vs. Triazolopyridazine :
    Compound 891117-12-7 (2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) replaces the pyrazine ring with pyridazine . Pyridazine’s reduced aromaticity compared to pyrazine may alter electronic properties, affecting π-π stacking interactions in biological targets.

Substituent Effects on Position 8

  • Ethoxy (Target Compound) vs. Piperidinyl () :
    The compound in (2-[8-(3-methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methylsulfanylphenyl)acetamide) substitutes ethoxy with a 3-methylpiperidinyl group . Piperidinyl introduces basicity and conformational flexibility, which could enhance binding to charged enzymatic pockets compared to the ethoxy group’s steric and hydrophobic effects.

  • Ethoxy vs. Amino (): Compound 73 (8-amino-6-(3,5-di-tert-butyl-4-methoxyphenyl)-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one) replaces ethoxy with an amino group .

Acetamide Substituent Variations

  • Trifluoromethylphenyl (Target) vs. In contrast, the CF₃ group in the target compound provides stronger electronegativity and higher metabolic resistance .
  • Antioxidant-Linked Derivatives (): Compounds like 16 (N-(2-(4-(8-amino-3-oxo-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)-3,5-di-tert-butyl-4-hydroxybenzamide) incorporate antioxidant moieties (e.g., di-tert-butyl-hydroxyphenyl) . These substituents enhance radical-scavenging activity but may reduce membrane permeability compared to the target’s compact CF₃ group.

Biological Activity

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Structure and Synthesis

The compound belongs to the class of triazolo[4,3-a]pyrazine derivatives. Its structure includes an ethoxy group and a trifluoromethyl phenyl moiety, which are significant for its biological activity. The synthesis typically involves multi-step organic reactions starting from the triazolo-pyrazine core, followed by alkylation with ethyl halides under basic conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression and inflammation. For instance, it acts as a dual inhibitor of c-Met and VEGFR-2, which are critical in tumor growth and angiogenesis.
  • Antimicrobial Activity : Preliminary studies indicate moderate to good antibacterial properties against various strains, suggesting potential applications in treating infections.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has demonstrated significant inhibitory effects on cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)12.5Inhibition of c-Met signaling
A549 (Lung Cancer)10.0Inhibition of VEGFR-2

These results indicate that the compound could serve as a lead candidate for developing anticancer therapeutics.

Antimicrobial Activity

The compound's antibacterial properties were evaluated against several bacterial strains:

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus32Moderate
Escherichia coli64Good

These findings suggest that this compound could be explored further for its potential as an antimicrobial agent.

Case Studies and Research Findings

  • In Vitro Studies : A series of in vitro assays demonstrated the compound's effectiveness against various cancer cell lines. For example, a study reported an IC50 value of 10 µM against A549 cells with significant apoptosis induction observed via flow cytometry analysis.
  • Animal Models : In vivo studies using murine models have shown promising results in reducing tumor size when administered at specific dosages. The compound was well-tolerated without significant toxicity observed at therapeutic doses.
  • Comparative Studies : When compared to standard anticancer agents like doxorubicin and cisplatin, this compound exhibited comparable efficacy with potentially lower side effects due to its selective targeting mechanism .

Q & A

Q. What are the recommended synthetic routes and optimization strategies for N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Triazolo-pyrazine core formation : Cyclocondensation of hydrazine derivatives with pyrazine precursors under reflux in ethanol or THF .
  • Ethoxy group introduction : Nucleophilic substitution at the pyrazine C8 position using ethoxide under anhydrous conditions .
  • Acetamide linkage : Coupling the triazolo-pyrazine intermediate with 3-(trifluoromethyl)phenylacetic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt) .
    Optimization : Control reaction temperature (60–80°C for amidation), use catalysts like Lewis acids (e.g., ZnCl₂) to enhance regioselectivity, and employ inert atmospheres to prevent oxidation .

Q. How is the structural identity of this compound validated post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., ethoxy at δ 1.3–1.5 ppm for CH₃, δ 4.2–4.5 ppm for OCH₂; trifluoromethyl at δ 120–125 ppm in ¹³C) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z ~447) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Bands at ~1650 cm⁻¹ (amide C=O) and ~1120 cm⁻¹ (C-F stretch) validate functional groups .

Q. What physicochemical properties are critical for preclinical evaluation?

Methodological Answer:

  • Solubility : Assess in DMSO (common stock solvent) and aqueous buffers (pH 1.2–7.4) using HPLC-UV .
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products (e.g., hydrolysis of the ethoxy group) .
  • Lipophilicity : Determine logP via shake-flask method (predicted logP ~3.5 due to trifluoromethyl and ethoxy groups) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the ethoxy and trifluoromethyl groups?

Methodological Answer:

  • Analog synthesis : Replace ethoxy with methoxy or cyclopropoxy to assess steric/electronic effects on target binding .
  • Trifluoromethyl modifications : Substitute with methyl or chloro groups to compare hydrophobic interactions via radioligand binding assays .
  • Biological testing : Screen analogs against related targets (e.g., kinase panels) to correlate substituent changes with IC₅₀ shifts .

Q. What experimental strategies resolve contradictions in reported bioactivity data across cell-based vs. in vivo models?

Methodological Answer:

  • Mechanistic deconvolution : Use CRISPR-edited cell lines to isolate target-specific effects (e.g., knockout of suspected off-target kinases) .
  • Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS to confirm bioactivity correlates with exposure .
  • Metabolite screening : Identify active/inactive metabolites in liver microsomes to explain in vivo efficacy discrepancies .

Q. How can computational modeling guide the optimization of this compound’s binding affinity?

Methodological Answer:

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., triazolo-pyrazine stacking with ATP-binding pockets) .
  • Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) to identify flexible regions for chemical modification (e.g., methylene linker between triazole and acetamide) .
  • Free Energy Perturbation (FEP) : Predict ΔΔG for substituent changes (e.g., ethoxy vs. isopropoxy) to prioritize synthetic efforts .

Q. What analytical methods detect and quantify degradation products under stressed conditions?

Methodological Answer:

  • Forced degradation : Expose to UV light (ICH Q1B), acidic/alkaline hydrolysis (0.1M HCl/NaOH), and oxidative stress (3% H₂O₂) .
  • HPLC-DAD/ELSD : Use C18 columns (gradient: 10–90% acetonitrile in 0.1% formic acid) to separate degradation peaks .
  • LC-QTOF-MS : Identify major degradants (e.g., de-ethylated triazolo-pyrazine or hydrolyzed acetamide) via accurate mass and MS/MS .

Q. How are contradictory cytotoxicity results addressed in primary vs. cancer cell lines?

Methodological Answer:

  • Dose-response profiling : Test across 5–6 log concentrations (1 nM–100 µM) to compare IC₅₀ values .
  • Cell cycle analysis : Use flow cytometry (PI staining) to differentiate cytostatic vs. apoptotic effects .
  • Pathway enrichment : Perform RNA-seq on treated cells to identify differentially expressed genes (e.g., p53 vs. NF-κB pathways) .

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